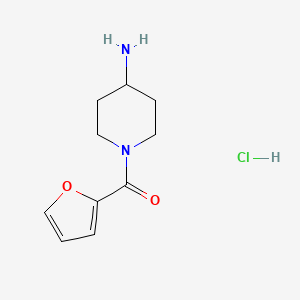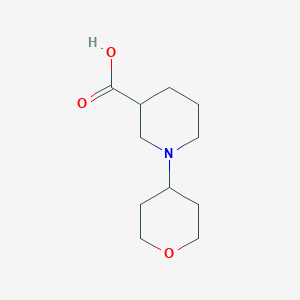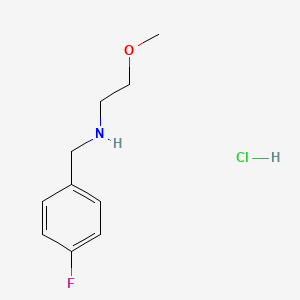![molecular formula C13H23ClN2 B3086336 4-{[(Butan-2-yl)amino]methyl}-N,N-dimethylaniline hydrochloride CAS No. 1158741-85-5](/img/structure/B3086336.png)
4-{[(Butan-2-yl)amino]methyl}-N,N-dimethylaniline hydrochloride
説明
科学的研究の応用
Chemical Modifications for Biopolymer Applications
Xylan Derivatives and Their Application Potential
A study by Petzold-Welcke et al. (2014) on xylan derivatives explores the chemical modification of xylan to produce new biopolymer ethers and esters. The research investigates the synthesis of novel xylan esters through the conversion of hemicellulose with various acids and activating agents in dimethyl sulfoxide, aiming at applications like drug delivery due to their capability to form spherical nanoparticles【Petzold-Welcke et al., 2014】(https://consensus.app/papers/xylan-derivatives-application-minireview-results-petzoldwelcke/adae5bfc26eb510b890cc227b6eb54d3/?utm_source=chatgpt).
Novel Synthetic Opioids Analysis
The Search for “Next” Euphoric Non-fentanyl Novel Synthetic Opioids
Sharma et al. (2018) provide an in-depth review on non-fentanyl novel synthetic opioid receptor agonists, highlighting the chemistry, pharmacology, and emergence of substances like U-drugs and 4-aminocyclohexanols as substances of abuse. This research underscores the importance of early warning systems and pre-emptive research in tracking and evaluating new psychoactive substances【Sharma et al., 2018】(https://consensus.app/papers/search-nonfentanil-opioids-illicit-drugs-market-status-sharma/c35736b3a926512e82e63376ec69e649/?utm_source=chatgpt).
Environmental Fate and Behavior of Chemical Compounds
Occurrence, Fate, and Behavior of Parabens in Aquatic Environments
Haman et al. (2015) review the occurrence, fate, and behavior of parabens in aquatic environments, highlighting their widespread use as preservatives and their detection in various environmental matrices. The review discusses biodegradation, ubiquity in surface waters, and the formation of chlorinated by-products, providing insights into the environmental impact and behavior of synthetic chemicals【Haman et al., 2015】(https://consensus.app/papers/occurrence-fate-behavior-parabens-environments-review-haman/62b3eb2985865d6db57bf7f2c8bdea0d/?utm_source=chatgpt).
Safety and Hazards
特性
IUPAC Name |
4-[(butan-2-ylamino)methyl]-N,N-dimethylaniline;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2.ClH/c1-5-11(2)14-10-12-6-8-13(9-7-12)15(3)4;/h6-9,11,14H,5,10H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWFZSBWVTOTSFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC1=CC=C(C=C1)N(C)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(Butan-2-yl)amino]methyl}-N,N-dimethylaniline hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



amine hydrochloride](/img/structure/B3086253.png)
![N,N-Dimethyl-4-{[(2-methylpropyl)amino]methyl}aniline hydrochloride](/img/structure/B3086260.png)

![(Butan-2-yl)[(2-chloro-6-fluorophenyl)methyl]amine hydrochloride](/img/structure/B3086277.png)

![(Propan-2-yl)[(2,4,5-trimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B3086289.png)

amine hydrochloride](/img/structure/B3086298.png)


![2-[(4-Pyridinylmethyl)amino]-1-butanol hydrochloride](/img/structure/B3086318.png)

![1-Methyl-1,6-diazaspiro[3.4]octane](/img/structure/B3086355.png)
![1-Methyl-1,9-diazaspiro[5.5]undecane](/img/structure/B3086357.png)